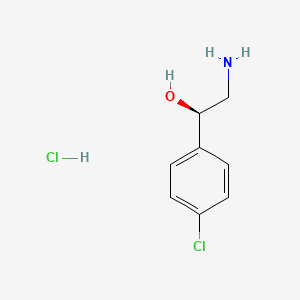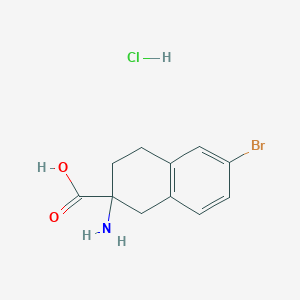![molecular formula C16H25BrClNO B1374491 3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-42-7](/img/structure/B1374491.png)
3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride, also known as Compound 6, is a piperidine derivative. It has a molecular formula of C16H25BrClNO and a molecular weight of 362.7 g/mol .
Molecular Structure Analysis
The molecular structure of 3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride consists of a piperidine ring attached to a bromo-isopropylphenoxy ethyl group . The average mass of the molecule is 362.733 Da, and the monoisotopic mass is 361.080811 Da .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride. Piperidine derivatives are known to be involved in various intra- and intermolecular reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride are not extensively documented in the available literature. The compound has a molecular formula of C16H25BrClNO .Applications De Recherche Scientifique
Antimicrobial Activities
- Research has been conducted on the synthesis and characterization of similar piperidine derivatives for antimicrobial applications. A study focused on synthesizing a compound related to piperidine and testing its antimicrobial effectiveness against various strains like Escherichia coli, Staphylococcus aureus, and Candida albicans. The compound showed moderate activities in comparison with standard antimicrobial agents (Ovonramwen et al., 2019).
- Another study synthesized acetamide derivatives bearing piperidine and 1,3,4-oxadiazole heterocyclic cores. These compounds were evaluated for their antibacterial potentials, showing moderate inhibitory activities, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).
Chemical Synthesis and Characterization
- Piperidine derivatives are frequently used in chemical syntheses. For instance, a study outlined the synthesis of a compound using piperidine-4-carboxylic acid, showcasing the versatility of piperidine derivatives in creating diverse chemical structures (Zheng Rui, 2010).
- Research on the enantiomeric resolution of piperidine derivatives indicates their significance in stereochemistry. One study used Chiralpak IA column for the enantiomeric resolution of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, underlining the importance of piperidine derivatives in chiral separation technologies (Ali et al., 2016).
Potential Biological Activities
- Piperidine derivatives have been investigated for various biological activities. For example, the synthesis of piperidinol derivatives showed potential for vasodilation properties, indicating the use of such compounds in cardiovascular research (Girgis et al., 2008).
- In another study, piperidine-based compounds were synthesized and evaluated for antimicrobial activities. The compounds exhibited moderate to significant antibacterial activity, demonstrating the therapeutic potential of piperidine derivatives in the development of new antimicrobial agents (Khalid et al., 2016).
Propriétés
IUPAC Name |
3-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-12(2)15-10-14(17)5-6-16(15)19-9-7-13-4-3-8-18-11-13;/h5-6,10,12-13,18H,3-4,7-9,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMRRZIAKWGMNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCCC2CCCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

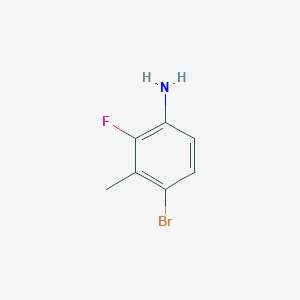
![7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B1374410.png)
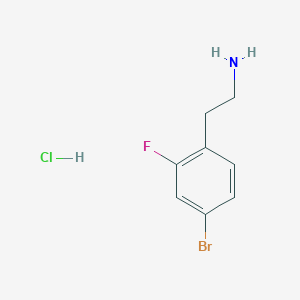
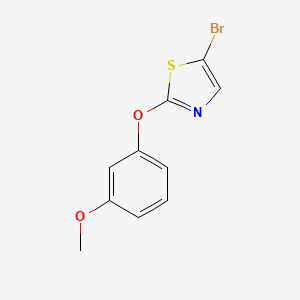
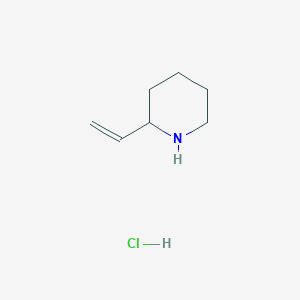
![Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374417.png)

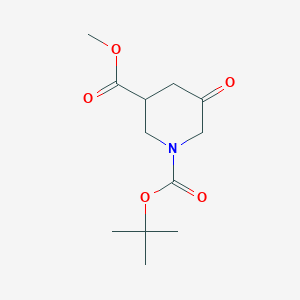
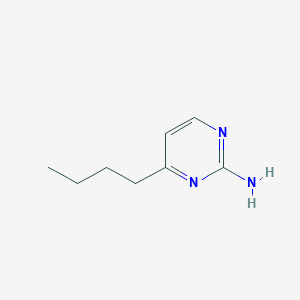
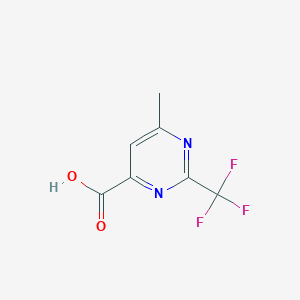
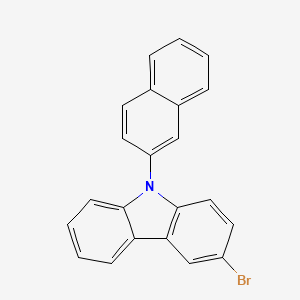
![5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1374428.png)
